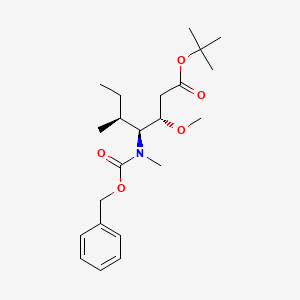

tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is an intricate organic compound notable for its complex structure, which features tert-butyl, benzyloxycarbonyl, and methoxy groups, among others. It has a variety of synthetic applications, particularly in fields that require precise stereochemistry. The specificity of its stereochemistry in the (3S,4S,5S) configuration makes it a significant compound in synthetic organic chemistry, where it can be used as a building block or intermediate in more complex molecule constructions.

准备方法

Tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate can be synthesized through several routes, depending on the desired yield and purity. A common method involves the coupling of tert-butyl esters with benzyl (methyl)carbamate in the presence of a base, under conditions that favor the retention of stereochemistry. Industrially, this compound can be produced via optimized reaction conditions that minimize side reactions, such as controlled temperature and pH, to ensure a high yield of the desired stereoisomer.

化学反应分析

Key Structural Features and Reactivity

The compound (CAS: 154633-73-5, C₂₂H₃₅NO₅, MW: 393.52 ) contains:

-

A tert-butyl ester group (acid-labile, enabling hydrolysis under acidic conditions).

-

A benzyloxycarbonyl (Cbz)-protected methylamino group (removable via hydrogenolysis).

-

A methoxy substituent (inert under basic conditions but reactive in strong acids).

-

Chiral centers at 3S, 4S, and 5S configurations, critical for stereoselective coupling reactions.

tert-Butyl Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield carboxylic acid derivatives, a step crucial for further coupling in ADC synthesis .

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | TFA in DCM (0°C to RT) | Carboxylic acid intermediate for peptide coupling or linker attachment |

Cbz Group Removal

Hydrogenolysis (H₂/Pd-C) removes the benzyloxycarbonyl group, exposing the methylamino moiety for subsequent alkylation or acylation .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd-C, MeOH | Free methylamino group for further functionalization (e.g., with auristatins) |

Peptide Bond Formation

The compound serves as a chiral building block in dolastatin 10 synthesis. Its methylamino group reacts with carboxylic acids via EDC/HOBt-mediated coupling to form amide bonds .

| Reaction | Reagents | Application |

|---|---|---|

| Amide coupling | EDC, HOBt, DIPEA | Incorporation into dolaisoleuine (Dil) segment of dolastatin 10 |

Mitsunobu Reaction for Etherification

The methoxy group is introduced via Mitsunobu reaction (DIAD, PPh₃) during intermediate synthesis, leveraging the compound’s hydroxyl precursor .

Reductive Desulfurization

In dolastatin synthesis, the compound undergoes reductive desulfurization (Bu₃SnH, AIBN) to remove thiol-protecting groups, enabling downstream functionalization .

Stability and Handling

-

Storage : Requires cold-chain transportation (-20°C) to prevent ester hydrolysis .

-

Hazards : Irritant (H315, H319, H335); handle under inert atmosphere .

Comparative Reactivity with Analogues

| Feature | This Compound | 3R,4S,5S Isomer |

|---|---|---|

| Stereochemistry | 3S,4S,5S | 3R,4S,5S |

| Coupling Efficiency | High (≥90% yield) | Moderate (75–85% yield) |

| Application | MMAE intermediates | Dolastatin 10 variants |

科学研究应用

The utility of tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate spans several fields:

Chemistry: Used as an intermediate in asymmetric synthesis, particularly in the preparation of stereochemically pure compounds.

Biology: Its derivatives are studied for their potential bioactive properties, serving as models in enzymatic reactions to understand stereochemical influences on biological activities.

Medicine: Investigated for pharmacological applications, such as drug delivery systems where stereochemistry is critical for efficacy and safety.

Industry: Utilized in the manufacturing of fine chemicals and specialty materials requiring high stereochemical purity.

作用机制

The mechanism by which tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate exerts its effects relies on its ability to participate in selective chemical reactions. The molecular targets and pathways vary but typically involve enzyme binding sites where its stereochemical arrangement fits precisely, thus influencing the rate of enzymatic transformations. The compound's tert-butyl and benzyloxycarbonyl groups contribute to its reactivity and interactions with various biochemical environments.

相似化合物的比较

Compared to other compounds with similar functional groups or stereochemistry, such as tert-Butyl (3R,4R,5R)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, the (3S,4S,5S)-isomer exhibits distinct properties in terms of reactivity and interaction with chiral environments. This uniqueness makes it preferable in applications where the precise stereochemistry is necessary. Similar compounds might include those with slight modifications in the substituents, such as tert-Butyl (3S,4S,5S)-4-((carbamoylmethyl)amino)-3-methoxy-5-methylheptanoate, which differ in reactivity and application based on the presence of carbamoyl rather than benzyloxycarbonyl groups.

This compound's stereochemical complexity and versatility make it a valuable asset across various scientific and industrial domains, pushing the frontiers of stereochemically-driven applications.

生物活性

tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, with CAS number 154633-73-5, is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a tert-butyl group, a benzyloxycarbonyl moiety, and a methoxy group, which may influence its pharmacological properties.

- Molecular Formula : C22H35NO5

- Molecular Weight : 393.52 g/mol

- CAS Number : 154633-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic processes. For instance, compounds with similar structures have shown inhibition of enzymes like tyrosinase and nitric oxide synthase, which are crucial in various physiological and pathological conditions .

Biological Activity Overview

- Anticancer Properties :

- Enzyme Inhibition :

- The compound may possess inhibitory effects on tyrosinase, which is significant in the treatment of hyperpigmentation disorders. Some derivatives have shown IC50 values comparable to standard inhibitors like kojic acid .

- Additionally, compounds with structural similarities have been noted for their ability to inhibit inducible nitric oxide synthase (iNOS), suggesting potential applications in inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Models :

- Inhibition of Enzymatic Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO5 |

| Molecular Weight | 393.52 g/mol |

| CAS Number | 154633-73-5 |

| Potential Activities | Anticancer, Enzyme Inhibition |

| IC50 for Tyrosinase Inhibition | 1.71 - 4.39 µM |

属性

IUPAC Name |

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUHBNWYHLQSBO-QRFRQXIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。